molecular formula C18H15NO2S B167484 N,N-Diphenylbenzenesulfonamide CAS No. 1709-51-9

N,N-Diphenylbenzenesulfonamide

Cat. No. B167484
CAS RN: 1709-51-9
M. Wt: 309.4 g/mol
InChI Key: QISRUVSLDWSMST-UHFFFAOYSA-N
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Description

N,N-Diphenylbenzenesulfonamide is a chemical compound with the linear formula C18H15NO2S . It has a molecular weight of 309.39 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N,N-Diphenylbenzenesulfonamide consists of a benzenesulfonamide core with two phenyl groups attached to the nitrogen atom . The molecular formula is C18H15NO2S .

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • The study by Shen Jun-ju (2004) focused on the synthesis of N-aryl-o-hydroxybenzenesulfonamide derivatives from halogenated phenols. These compounds were characterized by elemental analysis, IR, and 1H NMR (Shen Jun-ju, 2004).
  • Crystallography and Molecular Structure :

    • Gihaeng Kang et al. (2015) analyzed the crystal structure of oryzalin, a sulfonamide with herbicidal properties. The study detailed the dihedral angles and hydrogen bond formations in the crystal structure (Kang et al., 2015).
  • Electrochemical Studies :

    • L. Griggio (1982) investigated the electrochemical behavior of S, S-diphenyl-N-p-nitrobenzenesulfonylsulfilimine, providing insights into its reduction mechanism and main products (Griggio, 1982).
  • Spectroscopic Analysis :

    • K. Govindarasu et al. (2014) conducted a comprehensive study on N-phenylbenzenesulfonamide (NPBS), including synthesis, spectral analysis (FTIR, FT-Raman, UV, NMR), and density functional theory calculations (Govindarasu et al., 2014).
  • Synthetic Methodologies :

    • P. Anbarasan et al. (2011) described a method using N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides, demonstrating its efficiency in synthesizing pharmaceutical intermediates (Anbarasan et al., 2011).
  • Green Chemistry Applications :

    • D. Nematollahi et al. (2015) developed a green electrochemical method for synthesizing organosulfur derivatives of N,N′-diphenylbenzene-1,4-diamine, showcasing an environmentally friendly approach (Nematollahi et al., 2015).
  • Kinetic Studies :

    • A study by F. Bonner and Y. Ko (1992) on N-hydroxybenzenesulfonamide provided insights into its decomposition kinetics in alkaline solutions, revealing important thermodynamic parameters (Bonner & Ko, 1992).

properties

IUPAC Name

N,N-diphenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-22(21,18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISRUVSLDWSMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344559
Record name N,N-Diphenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diphenylbenzenesulfonamide

CAS RN

1709-51-9
Record name N,N-Diphenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diphenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L PIKKARAINEN - 1980 - pascal-francis.inist.fr
Keyword (fr) LIAISON HYDROGENE COMPOSE BENZENIQUE SULFONAMIDE ASSOCIATION CHIMIQUE SOLUTION ORGANIQUE PHENOL PHENOL (CHLORO-4) …
Number of citations: 0 pascal-francis.inist.fr
K Bahrami, MM Khodaei, J Abbasi - Tetrahedron, 2012 - Elsevier
Phosphorus oxychloride efficiently promoted the synthesis of sulfonamides and sulfonic esters from thiols with hydrogen peroxide in the presence of Amberlite IRA-400 (OH − ). This …
Number of citations: 49 www.sciencedirect.com
RS Meerakrishna, P Shanmugam - New Journal of Chemistry, 2019 - pubs.rsc.org
Herein, via chemoselective N-mono and N,N-diarylation of an aryl/hetaryl amino amide reaction using benzyne or arynes, an amide-substituted triaryl amine derivative and diaryl amine …
Number of citations: 5 pubs.rsc.org
HJ Cristau, PP Cellier, JF Spindler… - … –A European Journal, 2004 - Wiley Online Library
Mild, efficient, copper‐catalyzed N‐arylation procedures for nitrogen heterocycles, amides, carbamates, and C‐arylation procedures for malonic acid derivatives have been developed …
J Wang, KI Son, J Xu - Monatshefte für Chemie-Chemical Monthly, 2016 - Springer
The substrate scope and mechanistic insight of the thermal-induced 1,3- and 1,5-sulfonyl migration reactions of various sulfonamides have been investigated. The results indicate that …
Number of citations: 11 link.springer.com
P Maughan - 2005 - research.thea.ie
A study has been undertaken of the published literature on the Fries rearrangement, thermal, photo and microwave, since its discovery in 1908. A resume of these publications and …
Number of citations: 2 research.thea.ie
RA Brown - 1981 - search.proquest.com
The use of the diethyl and diisopropyl amide functions as acid oxidation level directing groups was explored. Addition of N, N-diethylbenzamide to s-BuLi-TMEDA at-78 (DEGREES) in …
Number of citations: 3 search.proquest.com
BJ Wilson - 2005 - library-archives.canada.ca
The directed'ortho'metalation (D'o'M) induced anionic rearrangement of'N, N'-diaryl ureas 1.203 into'N'-arylanthranilamides 1.204 and 1.205 (Scheme 1.55/Scheme 1.61) has been …
Number of citations: 1 library-archives.canada.ca
RE Davenport - 1975 - scholarlycommons.pacific.edu
The objective of the present work was to study further the effect of varying substituents on the nitrogen atom and on the ring of sulfonamides in the Birch reduction of aromatic …
Number of citations: 0 scholarlycommons.pacific.edu
AG Mohan, SS Tseng, MM Rauhut, FJ Arthen… - Final Report to the …, 1982 - apps.dtic.mil
A quantum yield of 7.2 in aqueous solution has been obtained from the reaction of hydrogen peroxide with bisN-2-N-methyl-2-pyridiniumethyl-N-trifluoromethylsulfonyloxamide in the …
Number of citations: 13 apps.dtic.mil

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